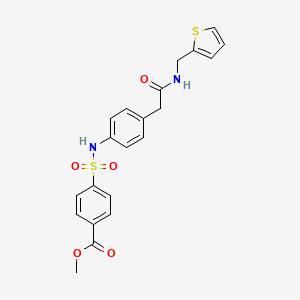

methyl 4-(N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)sulfamoyl)benzoate

描述

属性

IUPAC Name |

methyl 4-[[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]sulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c1-28-21(25)16-6-10-19(11-7-16)30(26,27)23-17-8-4-15(5-9-17)13-20(24)22-14-18-3-2-12-29-18/h2-12,23H,13-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELRJKRZQLMTLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as methyl 4-aminobenzoate, thiophene-2-carboxaldehyde, and 4-nitrophenylsulfonyl chloride.

Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of solvents that maximize yield and purity.

Purification: Techniques such as recrystallization and chromatography to purify the final product.

化学反应分析

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The nitro group in intermediates can be reduced to amines.

Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon.

Substitution Reagents: Halogens, nitrating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

科学研究应用

Chemistry

Catalysis: Used as a ligand in catalytic reactions.

Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide group.

Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

Antimicrobial Agents: Potential use in developing new antimicrobial agents.

Cancer Research: Studied for its cytotoxic effects on cancer cells.

Industry

Materials Science: Used in the development of new materials with specific electronic properties.

Polymer Chemistry: Incorporated into polymers to modify their properties.

作用机制

The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can mimic the structure of natural substrates of enzymes, leading to inhibition. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

相似化合物的比较

Comparison with Structural Analogs

Sulfonylurea Herbicides ()

Compounds like metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share the sulfamoyl benzoate core but incorporate triazine rings instead of the thiophene-aminoethyl group. Key differences include:

- Bioactivity : Sulfonylureas act as herbicides by inhibiting acetolactate synthase (ALS), a mechanism likely absent in the target compound due to the lack of a triazine moiety.

Table 1: Comparison with Sulfonylurea Herbicides

| Property | Target Compound | Metsulfuron-Methyl |

|---|---|---|

| Core Structure | Sulfamoyl benzoate + thiophene-aminoethyl | Sulfamoyl benzoate + triazine |

| Key Functional Groups | Thiophene, ketone, sulfonamide | Triazine, methoxy, sulfonamide |

| Potential Application | Pharmaceutical (hypothesized) | Herbicide |

| Synthetic Yield* | N/A | High (typical for sulfonylureas) |

*Synthetic yields for sulfonylureas are often optimized due to industrial relevance .

Triazole and Thiazole Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () and 4-methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide () highlight the role of heterocycles:

- Triazoles : Exhibit tautomerism (thione vs. thiol forms), influencing reactivity and binding affinity. The target compound lacks a triazole ring but shares sulfonamide and aromatic groups, suggesting comparable stability in aqueous media .

- Thiazoles : The thiazole moiety in and enhances rigidity and hydrogen-bonding capacity. The target’s thiophene group may offer similar electronic effects but with reduced polarity .

Table 2: Spectral Data Comparison

Phenacyl Benzoates and Aminoethyl Ketones ()

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)tetrahydrobenzo[b]thiophene-3-carboxylate () and 2-(4-chlorophenyl)-2-oxoethyl 4-methylbenzoate () share ester and ketone functionalities:

- Synthetic Conditions: The target compound likely requires multi-step synthesis akin to (reflux in ethanol, NaOH treatment) rather than the HFIP solvent system used in .

- Solubility : The thiophene group may reduce water solubility compared to ’s chlorophenyl derivative but improve lipid membrane permeability .

Sulfonamide-Linked Amides ()

Compounds like 4-[methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide () emphasize sulfonamide bioisosterism:

- Bioactivity: Sulfonamides are common in enzyme inhibitors (e.g., carbonic anhydrase). The target’s sulfamoyl group could enable similar interactions, but the thiophene-aminoethyl chain might confer selectivity for distinct targets .

- Synthetic Yield : reports a 50% yield for a triazole-containing sulfonamide, suggesting moderate efficiency for such reactions. The target compound’s synthesis may face challenges due to steric hindrance from the thiophene group .

Key Research Findings and Implications

生物活性

Methyl 4-(N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)sulfamoyl)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of methyl 4-(N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)sulfamoyl)benzoate is , with a molecular weight of approximately 342.39 g/mol. The compound features a benzoate moiety linked to a sulfamoyl group, which is known for its biological activity, particularly in inhibiting carbonic anhydrases (CAs).

The primary mechanism of action of this compound appears to involve the inhibition of carbonic anhydrases, particularly CAIX, which is overexpressed in various cancers. By inhibiting CAIX, the compound can potentially disrupt the tumor microenvironment, leading to reduced tumor growth and metastasis.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Anticancer Properties : A study demonstrated that methyl 4-(N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)sulfamoyl)benzoate exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

- Inhibition of Carbonic Anhydrases : Research indicated that this compound selectively inhibits CAIX over other isoforms. This selectivity is crucial for minimizing side effects associated with traditional CA inhibitors, making it a promising candidate for targeted cancer therapy.

- Antimicrobial Activity : The compound has shown inhibitory effects against several bacterial strains, indicating potential use as an antimicrobial agent. Further studies are needed to elucidate the specific mechanisms involved.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。